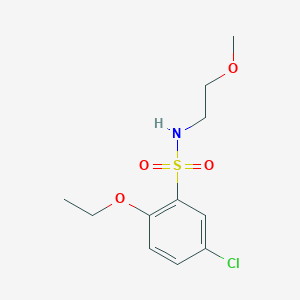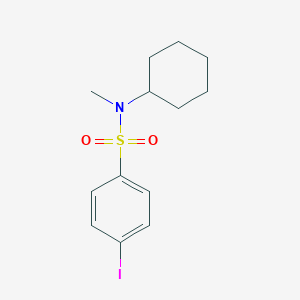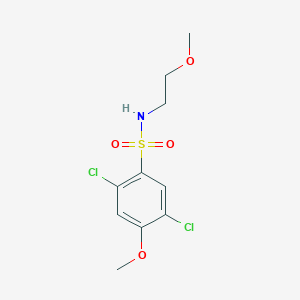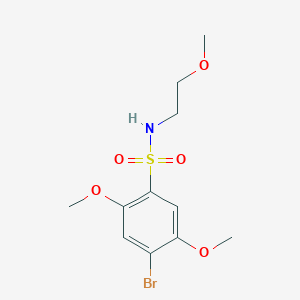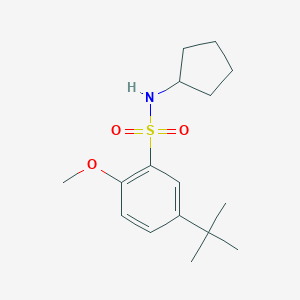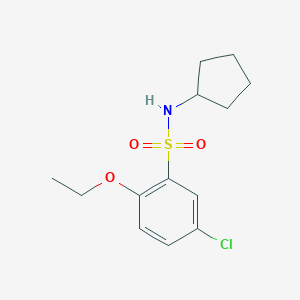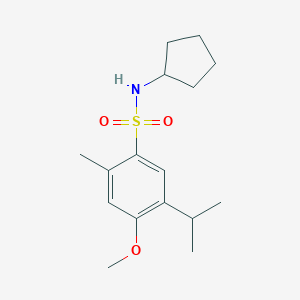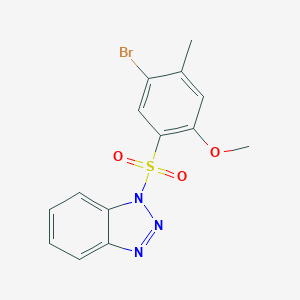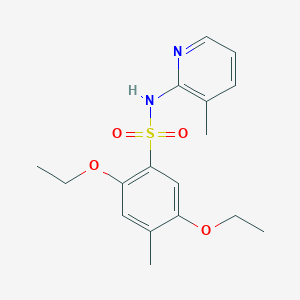
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with a molecular formula C18H23N3O3S. It is commonly referred to as "DMXAA" and has been studied for its potential use in cancer treatment.
Wirkmechanismus
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other immune system molecules. This in turn leads to the activation of immune cells such as T cells and natural killer cells, which can then attack cancer cells. DMXAA has also been shown to have anti-angiogenic effects, meaning it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It can increase the production of cytokines and chemokines, which are immune system molecules that can help fight cancer. It can also cause the death of cancer cells through a process called apoptosis. In addition, DMXAA can cause changes in blood pressure and heart rate, and can also affect liver and kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to be effective in a variety of cancer types, making it a promising candidate for further study. However, DMXAA also has some limitations. It can be toxic at high doses, and its mechanism of action is not fully understood. In addition, its effectiveness can be influenced by factors such as the timing and dosing of treatment.
Zukünftige Richtungen
There are several potential future directions for the study of DMXAA. One area of interest is in combination therapy with other cancer treatments. DMXAA has been shown to be effective in combination with chemotherapy and radiation therapy, and further study is needed to determine the optimal timing and dosing of these treatments. Another area of interest is in the development of new formulations of DMXAA that can improve its delivery and effectiveness. Finally, further study is needed to fully understand the mechanism of action of DMXAA, which could lead to the development of new and more effective cancer treatments.
Synthesemethoden
DMXAA can be synthesized through a multi-step process starting with the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinecarbonyl chloride. This is then reacted with 2,5-diethoxy-4-methylbenzenesulfonamide to form DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by activating the immune system to attack cancer cells, and has been shown to be effective in combination with other cancer treatments such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2,5-diethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-5-22-14-11-16(15(23-6-2)10-13(14)4)24(20,21)19-17-12(3)8-7-9-18-17/h7-11H,5-6H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYNXHGOKLUWJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

